molecular formula C8H10N4O2 B603134 N~6~-cyclopropyl-3-nitropyridine-2,6-diamine CAS No. 1538337-79-9

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine

Cat. No.: B603134
CAS No.: 1538337-79-9
M. Wt: 194.19g/mol
InChI Key: ULZBBNBTDFLRSO-UHFFFAOYSA-N
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Description

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 g/mol . This compound features a pyridine ring substituted with a cyclopropyl group at the N6 position and a nitro group at the 3 position, along with two amino groups at the 2 and 6 positions.

Preparation Methods

The synthesis of N6-cyclopropyl-3-nitropyridine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyridine derivative followed by the introduction of the cyclopropyl group and subsequent amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dimethylformamide (DMF).

Scientific Research Applications

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N6-cyclopropyl-3-nitropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to target molecules .

Comparison with Similar Compounds

N~6~-cyclopropyl-3-nitropyridine-2,6-diamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-N-cyclopropyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-8-6(12(13)14)3-4-7(11-8)10-5-1-2-5/h3-5H,1-2H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZBBNBTDFLRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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